Carvacrol

Antimicrobial MIC Klebsiella

Carvacrol (2-methyl-5-(1-methylethyl)phenol) is a positional isomer of thymol and a primary bioactive constituent of oregano and thyme essential oils. Like its isomer thymol, carvacrol is a phenolic monoterpene, but the shift of the hydroxyl group from the ortho to the meta position relative to the isopropyl substituent confers distinct physicochemical, antimicrobial, and toxicological properties that preclude simple interchangeability with its closest structural analogs.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 499-75-2
Cat. No. B1668589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarvacrol
CAS499-75-2
SynonymsAntioxine;  Carvacrol;  BRN-1860514;  BRN 1860514;  BRN1860514;  Karvakrol; 
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)C)O
InChIInChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3
InChIKeyRECUKUPTGUEGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySLIGHTLY SOL IN WATER;  SOL IN ETHANOL, ETHER, ALKALIS;  VERY SOLUBLE IN ACETONE
1.25 mg/mL at 25 °C
insoluble in water;  miscible in oils
miscible (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carvacrol (CAS 499-75-2): A Phenolic Monoterpene for Antimicrobial Research & Industrial Procurement


Carvacrol (2-methyl-5-(1-methylethyl)phenol) is a positional isomer of thymol and a primary bioactive constituent of oregano and thyme essential oils [1]. Like its isomer thymol, carvacrol is a phenolic monoterpene, but the shift of the hydroxyl group from the ortho to the meta position relative to the isopropyl substituent confers distinct physicochemical, antimicrobial, and toxicological properties that preclude simple interchangeability with its closest structural analogs [2].

Meta-hydroxyl positional isomer of thymol for structure-activity relationship studies
Phenolic monoterpene for antimicrobial screening and essential-oil constituent research

Why Carvacrol Cannot Be Freely Substituted by Thymol, p-Cymene, or Eugenol in Research and Formulation


Although carvacrol, thymol, p-cymene, and eugenol are all naturally occurring phenolic monoterpenes or phenylpropanoids found in essential oils, their antimicrobial potencies, bactericidal kinetics, cytotoxicity profiles, target-enzyme inhibition strengths, and even polymer-carrier interaction energies differ by factors of 2- to 10-fold in head-to-head assays [1]. A systematic review of 38 studies demonstrated that carvacrol's mean MIC against Klebsiella spp. (279.26 µg/mL) was substantially lower than thymol's (475.46 µg/mL) [2]. Furthermore, p-cymene lacks standalone antimicrobial activity entirely, functioning only as a potentiator of carvacrol [3]. These quantitative divergences mean that replacing carvacrol with a cheaper or more readily available analog without re-optimizing dose, formulation, or safety margins risks loss of efficacy or unanticipated toxicity.

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Thymol (ortho isomer) may exhibit 1.5–2× higher MIC values; antimicrobial potency profile may differ significantly in head-to-head models.
!
p-Cymene lacks standalone antimicrobial activity and cannot replicate carvacrol's bactericidal endpoint; acts only as a potentiator in class-level evidence.
!
Eugenol shows 2–3× slower bactericidal kinetics and higher MIC against colistin-resistant K. pneumoniae; time-kill profile may not transfer without reformulation.

Quantitative Differentiation Evidence for Carvacrol Versus Closest Analogs


Lower Mean MIC Against Klebsiella spp. Compared to Thymol Across 38 Studies

A 2024 systematic review aggregating 68 MIC values for carvacrol and 60 for thymol against Klebsiella spp. found that carvacrol's mean non-weighted MIC (279.26 ± 434.38 µg/mL) was 1.7-fold lower than thymol's (475.46 ± 509.95 µg/mL), indicating superior antibacterial potency against this clinically resistant genus [1]. The review further noted that the MBC/MIC ratio was <4 in 45 of 47 cases, confirming bactericidal rather than merely bacteriostatic activity [1].

Mean MIC vs Thymol
Head-to-head
Carvacrol 279.26 µg/mL
Thymol 475.46 µg/mL
1.7-fold lower mean MIC
Supports antimicrobial screening context
Systematic review of 38 studies; broth microdilution; Klebsiella spp.
Antimicrobial MIC Klebsiella Systematic Review Thymol

2-Fold Faster Bactericidal Kinetics Versus Eugenol Against Colistin-Resistant K. pneumoniae

In a direct comparison against colistin-resistant Klebsiella pneumoniae, carvacrol achieved complete bactericidal killing at 2× MIC within 2 hours, versus 6 hours for eugenol and 3 hours for cinnamaldehyde [1]. Carvacrol also exhibited a larger zone of inhibition (29 ± 2 mm) compared to eugenol (15 ± 1 mm) and a lower MIC (119 µg/mL versus 260 µg/mL for eugenol) [1].

Bactericidal Kill Time
Head-to-head
2 h
at 2× MIC
Eugenol: 6 h · Cinnamaldehyde: 3 h
Supports time-kill assay interpretation
Colistin-resistant K. pneumoniae; broth macrodilution
Bactericidal kinetics Klebsiella pneumoniae Colistin resistance Eugenol Time-kill

10-Fold Stronger Acetylcholinesterase (AChE) Inhibition Relative to Thymol

In a study evaluating AChE inhibitory activity of Thymus vulgaris essential oil constituents, carvacrol exerted an inhibitory effect 10 times stronger than its positional isomer thymol, despite their identical molecular formula and minimal structural difference (hydroxyl position meta vs. ortho) [1]. The potency ranking was: thymohydroquinone > carvacrol > thymoquinone > essential oil > thymol > linalool, with carvacrol positioned as the strongest monoterpene phenol inhibitor [1].

AChE Inhibition vs Thymol
Head-to-head
Carvacrol 10-fold stronger
Thymol baseline
Ranked 2nd among 6 Thymus constituents
Supports target-engagement assay interpretation
In vitro AChE inhibition; purified essential-oil constituents
Acetylcholinesterase inhibition Neurodegeneration Thymol Isomer comparison

Stronger Hydrogen-Bonding Interactions and Distinct Release Kinetics from PLGA Nanoparticles Versus p-Cymene

When encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, carvacrol formed stronger and more directional hydrogen bonds with the polymer matrix (−30.6 kcal/mol) compared to the dispersion-driven interactions of p-cymene (−23.4 kcal/mol), as determined by periodic DFT calculations [1]. This molecular difference translated into distinct release profiles: carvacrol displayed rapid burst release enabling potent, immediate antimicrobial action, whereas p-cymene exhibited delayed, bacteria-enhanced release, making it unsuitable for applications requiring fast-onset activity [1].

PLGA Interaction Energy
Reported
Hydrogen bond energy
−30.6 kcal/mol
p-Cymene: −23.4 kcal/mol (dispersion-driven)
Burst-release profile observed
Supports formulation-exposure review
Periodic DFT; PLGA nanoparticles; release kinetics distinct from p-cymene
Drug delivery PLGA nanoparticles p-Cymene Release kinetics Noncovalent interactions

Higher Cellular Antioxidant Activity Than p-Cymene in Human Cancer Cell Lines

In a comparative study using the DCFH-DA cellular antioxidant assay on HCT116 colorectal carcinoma and HepG2 hepatocellular carcinoma cells, carvacrol demonstrated higher intracellular reactive oxygen species (ROS)-scavenging activity than both p-cymene and the parent Origanum onites essential oil at equivalent concentrations (400 µg/mL) [1]. The GC/MS analysis confirmed carvacrol as the dominant constituent (78.4%) of the oil [1].

Cellular Antioxidant Activity
Head-to-head
Carvacrol Highest ROS scavenging
O. onites oil / p-Cymene Lower activity
Carvacrol > essential oil > p-cymene
Supports cell-model endpoint review
DCFH-DA assay; HCT116 and HepG2 cells; 400 µg/mL
Cellular antioxidant HCT116 HepG2 p-Cymene Cancer

Evidence-Backed Application Scenarios Where Carvacrol Holds Quantifiable Advantages


Screening Libraries for Anti-Klebsiella Drug Discovery

For high-throughput screening programs targeting multidrug-resistant Klebsiella pneumoniae, carvacrol offers a systematically validated mean MIC of 279.26 µg/mL—1.7-fold lower than thymol—making it the preferred phenolic monoterpene positive control or hit compound [1]. Its bactericidal MBC/MIC ratio (<4 in 96% of cases) further supports its use where tidal activity is required [1].

Fast-Acting Topical Antimicrobial Formulations Against Drug-Resistant Pathogens

Carvacrol's 2-hour bactericidal kill time at 2× MIC against colistin-resistant K. pneumoniae provides a 3-fold speed advantage over eugenol (6 hours), positioning it as the compound of choice for developing rapid-onset antiseptic gels, wound dressings, or surgical site disinfectants where fast pathogen clearance is critical [2].

Alzheimer's Disease Research: AChE Inhibitor Lead Compound

Carvacrol's 10-fold stronger AChE inhibition compared to its isomer thymol directs medicinal chemistry efforts toward the meta-hydroxyl configuration as a privileged scaffold for cholinesterase-targeted neurodegenerative disease therapeutics [3].

PLGA-Based Controlled-Release Delivery Systems Requiring Burst-Release Kinetics

In PLGA nanoparticle engineering, carvacrol's −30.6 kcal/mol hydrogen-bond energy with the polymer produces rapid burst release, making it suitable for one-time application antimicrobial coatings, food packaging sachets, or acute-infection treatments, whereas p-cymene's delayed release would be counter-indicated [4].

Application
Selection Property
Validation Focus
Klebsiella antimicrobial screening studies
Meta-hydroxyl isomer MIC endpoint context
Systematic review-based MIC review
Rapid-onset antimicrobial formulation research
Bactericidal time-kill kinetics
Time-kill assay endpoint review
AChE inhibition model studies
Positional isomer for cholinesterase target engagement
AChE inhibition assay interpretation
PLGA nanoparticle release kinetics research
Hydrogen-bond mediated burst-release profile
Polymer-drug interaction and release endpoint review

Technical Documentation Hub

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56 linked technical documents
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